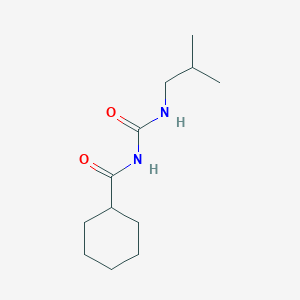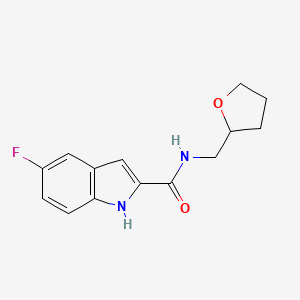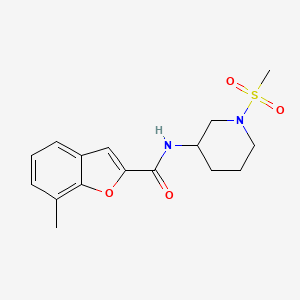
N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide, also known as MPQA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MPQA is a small molecule that belongs to the class of quinoline-based compounds.
科学研究应用
N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide has been shown to reduce the accumulation of amyloid-beta, a protein that is associated with the development of the disease. In Parkinson's disease, N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide has been shown to protect dopaminergic neurons from oxidative stress and prevent the degeneration of these neurons.
作用机制
The mechanism of action of N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in anti-cancer activity. N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In Alzheimer's disease, N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide has been shown to reduce the accumulation of amyloid-beta and improve cognitive function. In Parkinson's disease, N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide has been shown to protect dopaminergic neurons from oxidative stress and prevent the degeneration of these neurons.
实验室实验的优点和局限性
N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide is also stable and can be stored for long periods without degradation. However, N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide has some limitations for lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide also has low solubility in water, which can limit its use in certain experiments.
未来方向
For research on N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide include further elucidating its mechanism of action, optimizing its synthesis method, and developing derivatives with improved potency and selectivity.
合成方法
The synthesis of N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide involves the reaction of 2-chloro-N-(2-morpholinophenyl)acetamide with 8-hydroxyquinoline in the presence of a base. The reaction results in the formation of N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide, which can be purified through recrystallization. The synthesis method has been optimized to produce high yields of N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide with high purity.
属性
IUPAC Name |
N-(2-morpholin-4-ylphenyl)-2-quinolin-8-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-20(15-27-19-9-3-5-16-6-4-10-22-21(16)19)23-17-7-1-2-8-18(17)24-11-13-26-14-12-24/h1-10H,11-15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRDHGFMVANNGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)COC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Morpholinophenyl)-2-(quinolin-8-yloxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[1-[4-(2-Oxopyrrolidin-1-yl)phenyl]ethylcarbamoylamino]benzamide](/img/structure/B7535443.png)
![N-(3-imidazol-1-ylpropyl)-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7535444.png)
![5-(4-Chlorophenyl)-5-methyl-3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7535449.png)
![(4-Oxopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetate](/img/structure/B7535454.png)
![2-(2,3-dihydroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide](/img/structure/B7535468.png)

![4,5-Dichloro-2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B7535496.png)
![2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7535516.png)

![3-[3-Methyl-4-(3-methylphenyl)piperazine-1-carbonyl]benzonitrile](/img/structure/B7535529.png)
